molecular formula C17H10Cl2O2 B5804442 Naphthalen-1-yl 2,4-dichlorobenzoate

Naphthalen-1-yl 2,4-dichlorobenzoate

Cat. No.: B5804442
M. Wt: 317.2 g/mol
InChI Key: QRCUPXAWZNCBOE-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2,4-dichlorobenzoate is a synthetic organic compound of interest in materials science and chemical research. It is characterized by a naphthalene ring system linked to a 2,4-dichlorobenzoate group via an ester bond. This molecular architecture, which combines an extended aromatic system with a halogenated benzoate, suggests its potential utility as a versatile building block for the development of more complex functional molecules . Researchers can leverage this compound as a key intermediate in organic synthesis. The reactivity of its ester group and the presence of chlorine atoms on the benzoate ring offer sites for further chemical modification, such as nucleophilic substitution or cross-coupling reactions . Compounds featuring naphthalene and benzoate motifs are frequently explored in the development of advanced materials. For instance, structurally similar naphthalimide derivatives are extensively investigated for their optical properties and applications in fluorescent chemosensors for metal ion detection . Furthermore, such aromatic esters are of value in nonlinear optical (NLO) crystal research, where π-conjugated systems contribute to high molecular hyperpolarizability . The properties of this compound can be studied using various analytical techniques. The structural and electronic properties of analogous compounds are often elucidated through methods like Density Functional Theory (DFT) calculations to understand frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

naphthalen-1-yl 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O2/c18-12-8-9-14(15(19)10-12)17(20)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCUPXAWZNCBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

Scientific Research Applications

Fluorescent Properties and Sensor Applications

One of the primary applications of naphthalen-1-yl 2,4-dichlorobenzoate derivatives is in the field of fluorescence. Compounds similar to this compound have been synthesized and studied for their fluorescent properties, which are essential for developing optical sensors.

  • Fluorescent Probes : Research indicates that naphthalimide derivatives, which include structures related to this compound, exhibit strong fluorescence and can be used as selective probes for metal ions. For instance, a study demonstrated that a derivative showed significant fluorescence changes in response to lead ions (Pb²⁺), making it a potential candidate for environmental monitoring of heavy metals .
  • Metal Ion Detection : The ability of these compounds to selectively bind metal ions while exhibiting fluorescence makes them valuable in sensor technologies. The introduction of functional groups into the naphthalimide structure enhances their selectivity and sensitivity towards specific ions .

This compound and its derivatives have been investigated for their biological activities, particularly in medicinal chemistry.

  • Anticancer Activity : Compounds related to naphthalene derivatives have shown promising results as anticancer agents. For example, studies have reported that certain naphthoquinone derivatives exhibit significant antiproliferative effects against various cancer cell lines . The mechanism often involves inducing oxidative stress within cancer cells, leading to cell death.
  • Antimicrobial Properties : Research has also highlighted the antimicrobial potential of naphthalene derivatives. Some studies indicate that these compounds can inhibit the growth of bacteria and fungi, suggesting their utility in developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, which are crucial for producing derivatives with specific properties.

Synthesis MethodDescriptionYield
Nucleophilic SubstitutionReacting dichloro compounds with nucleophiles to introduce functional groupsVaries based on conditions
EsterificationReaction between naphthalene derivatives and carboxylic acidsHigh yields reported

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A study on the use of naphthalene-based fluorescent sensors demonstrated their effectiveness in detecting lead ions in environmental samples. The sensors showed high specificity and sensitivity, making them suitable for real-time monitoring .
  • Case Study 2 : Research investigating the biological activity of naphthoquinone derivatives revealed significant anticancer effects in vitro. The compounds were tested against multiple cancer cell lines, showing varying degrees of efficacy .

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets depend on the specific biological context and are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Naphthalen-1-yl 2,4-dichlorobenzoate with structurally related esters and salts containing the 2,4-dichlorobenzoate moiety. Key differences in substituents, physical properties, and applications are highlighted.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Properties Reference
This compound C₁₇H₁₁Cl₂O₂ 318.18 (calculated) Not reported Not reported Hypothesized: Enhanced lipophilicity for drug delivery -
Methyl 2,4-dichlorobenzoate C₈H₆Cl₂O₂ 205.04 154–155 255.9 Industrial intermediate; high thermal stability
2,4-Diamino-5-(4-chlorophenyl)-6-ethyl-pyrimidin-1-ium 2,4-dichlorobenzoate (DECB) C₁₃H₁₂ClN₃⁺·C₇H₃Cl₂O₂⁻ 419.73 198–200 (decomposes) - Co-crystal salt with antimalarial potential; studied via Hirshfeld analysis
2-(1H-Benzotriazol-1-yl)-1-m-toluoylethyl 2,4-dichlorobenzoate C₂₂H₁₆Cl₂N₃O₃ 452.29 Not reported - Antifungal/antitumor activities; benzotriazole-enhanced bioactivity
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate C₁₇H₁₃Cl₂O₃ 354.19 Not reported - Eugenol derivative; evaluated for anti-inflammatory properties

Structural and Functional Insights:

  • Thermal Stability : Methyl 2,4-dichlorobenzoate exhibits high thermal stability (mp 154–155°C, bp 255.9°C), making it suitable for high-temperature industrial processes. The naphthalen-1-yl derivative may exhibit similar stability due to aromatic stacking .
  • Biological Activity : Benzotriazole-containing analogs (e.g., ) demonstrate enhanced antifungal/antitumor activity, suggesting that the naphthalen-1-yl variant could be optimized for similar targets.

(a) Pharmaceutical Potential

  • Co-Crystal Salts : DECB () demonstrates how 2,4-dichlorobenzoate can form stable co-crystals with pyrimethamine, improving solubility and bioavailability. This approach could be adapted for this compound in antimalarial or antibacterial formulations.
  • Enzymatic Interactions : 2,4-Dichlorobenzoate derivatives are metabolized by enzymes like 2,4-dichlorobenzoyl-CoA reductase in Corynebacterium sepedonicum, hinting at biodegradation pathways relevant to environmental persistence .

(c) Crystallographic Studies

  • SHELX software () has been critical in resolving crystal structures of analogs like DECB , enabling precise analysis of dihedral angles and intermolecular interactions. Such methods could elucidate the conformational flexibility of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Naphthalen-1-yl 2,4-dichlorobenzoate, and how do reaction conditions influence yield?

  • Methodology : The esterification of 2,4-dichlorobenzoic acid with naphthalen-1-ol typically employs a base catalyst (e.g., K₂CO₃) in polar aprotic solvents like DMF. Prolonged stirring (2–6 hours) at room temperature or mild heating (40–60°C) optimizes yields. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures completion. Post-reaction, quenching with ice and extraction with ethyl acetate followed by solvent removal under reduced pressure yields the crude product .
  • Key Considerations : Catalyst choice (e.g., H₂SO₄ vs. K₂CO₃) affects reaction speed and side-product formation. Purity is confirmed via GC-MS or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Spectroscopy : UV-Vis (λmax ~270 nm for aromatic systems), ¹H/¹³C NMR (chemical shifts for Cl-substituted benzene and naphthalene protons), and FT-IR (C=O stretch at ~1720 cm⁻¹).
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) or GC-MS for volatile derivatives.
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs ) resolves stereochemistry.
    • Validation : Cross-referencing with databases (CAS RN) ensures structural accuracy .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental biodegradation of this compound?

  • Bioremediation Models : Use Pseudomonas fluorescens or Alcaligenes denitrificans strains in minimal salts (MS) media supplemented with 500 mg/L 2,4-dichlorobenzoate. Monitor degradation via HPLC and bioluminescent assays (e.g., plasmid pPB111 in P. fluorescens) .
  • Key Parameters :

  • Oxidative Pathways : Reductive dechlorination (e.g., 2,4-dichlorobenzoate → 4-chlorobenzoate) via NADPH-dependent enzymes .
  • Soil Studies : Rhizosphere microcosms with plant roots enhance microbial activity; analyze metabolites via LC-MS/MS .

Q. How can computational methods predict the reactivity and stability of this compound in synthetic or environmental systems?

  • DFT Calculations : Use density-functional theory (B3LYP/6-31G*) to model electron density, HOMO-LUMO gaps, and bond dissociation energies. Exact-exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Applications :

  • Degradation Kinetics : Simulate hydrolysis or oxidation pathways under varying pH/temperature.
  • Enzyme Interactions : Molecular docking studies (AutoDock Vina) predict binding affinities with dehalogenases .

Q. What strategies resolve contradictions in reported degradation rates of 2,4-dichlorobenzoate derivatives across studies?

  • Data Harmonization :

  • Controlled Variables : Standardize microbial strains, media (e.g., MS vs. LB), and oxygen levels (aerobic/anaerobic).
  • Metabolite Profiling : Compare intermediate products (e.g., 4-chlorobenzoate vs. catechol derivatives) via high-resolution mass spectrometry .
    • Meta-Analysis : Aggregate datasets using inclusion criteria (e.g., species: Corynebacterium sepedonicum; exposure routes: oral/inhalation) .

Methodological Challenges

Q. What are the limitations of crystallographic refinement for halogenated aromatic esters like this compound?

  • Crystallization Issues : Poor solubility in common solvents (e.g., ethanol, acetone) necessitates mixed-solvent systems (e.g., DCM/hexane).
  • Refinement Errors : Disordered Cl atoms require constrained isotropic displacement parameters. SHELXL’s TWIN/BASF commands manage twinning in high-symmetry space groups .

Q. How do halogen substituents influence the spectroscopic signatures of this compound?

  • NMR Shifts : Cl substituents deshield adjacent protons (e.g., 2-Cl causes downfield shifts ~7.5–8.0 ppm for aromatic H).
  • Mass Fragmentation : Characteristic Cl isotope patterns (M⁺·, M+2, M+4) at 35.5/37.5 Da ratios confirm molecular ions .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors or agrochemicals?

  • Mechanistic Insights : The dichlorobenzoate moiety enhances lipophilicity, improving membrane permeability. Oxazole/naphthalene hybrids (e.g., [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl derivatives) modulate enzyme activity via π-π stacking or hydrogen bonding .
  • SAR Studies : Modify substituents (e.g., –OCH₃ vs. –Cl) to optimize binding to acetylcholinesterase or cytochrome P450 .

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